
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-2H-chromen-2-one, also known as CMI-392, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. It belongs to the class of indole-based compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Indole-based compounds, including MLS000063735, have significant potential in medicinal chemistry. Researchers investigate their pharmacological activities, bioavailability, and interactions with biological targets. MLS000063735 may serve as a scaffold for designing novel drugs targeting specific diseases. Its methoxy and carbonyl groups contribute to its bioactivity, making it an attractive candidate for drug development .
Multicomponent Reactions (MCRs)
Indoles play a crucial role in multicomponent reactions (MCRs). These reactions involve the simultaneous assembly of multiple reactants to form complex molecules. MLS000063735 has been utilized in MCRs to synthesize various heterocyclic compounds. Researchers have explored its reactivity and compatibility with other building blocks, leading to the creation of diverse chemical structures .
Natural Product Synthesis
Indole derivatives are prevalent in natural products, such as alkaloids and plant metabolites. MLS000063735’s structural features make it valuable for constructing complex natural product scaffolds. By modifying its substituents, researchers can mimic or enhance the bioactivity of naturally occurring compounds .
Material Science and Organic Electronics
Indole-based compounds exhibit interesting electronic properties. Researchers investigate their use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors. MLS000063735’s chromenone moiety may contribute to its electronic behavior, making it relevant for organic electronic applications .
Agrochemicals and Pesticides
Indoles have been explored as potential agrochemicals due to their pesticidal and herbicidal properties. MLS000063735’s unique structure could be harnessed for developing environmentally friendly pesticides or herbicides. Researchers study its effects on pests, weeds, and crop protection .
Catalysis and Green Chemistry
Indole-based compounds can serve as catalysts in various chemical transformations. MLS000063735, when modified appropriately, may participate in asymmetric reactions, cross-coupling reactions, or other catalytic processes. Green chemistry principles emphasize sustainable and eco-friendly approaches, and indole derivatives align well with these goals .
Eigenschaften
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-16-8-4-6-13-11-14(19(22)24-17(13)16)18(21)20-10-9-12-5-2-3-7-15(12)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPLMOWYMGHFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2793906.png)
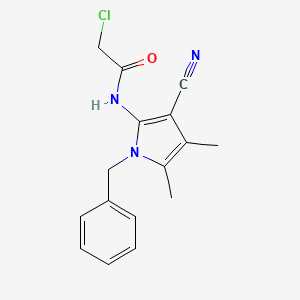
![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2793908.png)

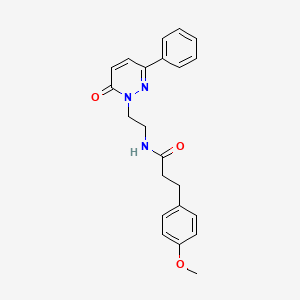
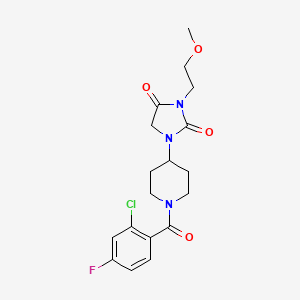
![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2793914.png)

![4-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2793916.png)
![3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2793918.png)
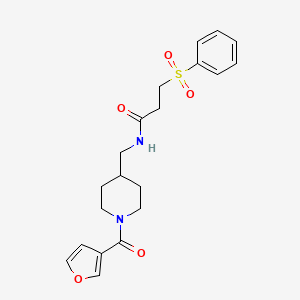
![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)
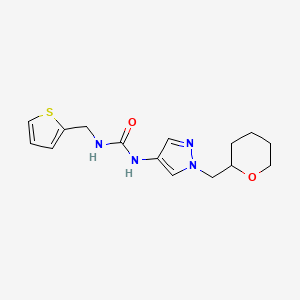
![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)